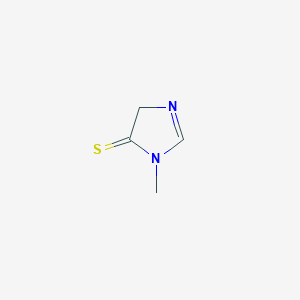
3-Methyl-3,5-dihydro-4H-imidazole-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,5-dihydro-4H-imidazole-4-thione is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,5-dihydro-4H-imidazole-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thiohydantoin with formaldehyde and ammonium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,5-dihydro-4H-imidazole-4-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The hydrogen atoms on the nitrogen and carbon atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-Methyl-3,5-dihydro-4H-imidazole-4-thione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-3,5-dihydro-4H-imidazole-4-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3,5-dihydro-4H-imidazole-4-one: Similar in structure but contains an oxygen atom instead of sulfur.
2-Methylimidazole: Lacks the sulfur atom and has different reactivity.
4-Methylimidazole: Similar ring structure but different substitution pattern.
Uniqueness
3-Methyl-3,5-dihydro-4H-imidazole-4-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
184590-94-1 |
|---|---|
Molecular Formula |
C4H6N2S |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
1-methyl-4H-imidazole-5-thione |
InChI |
InChI=1S/C4H6N2S/c1-6-3-5-2-4(6)7/h3H,2H2,1H3 |
InChI Key |
AVHRMLCGFRIWSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NCC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

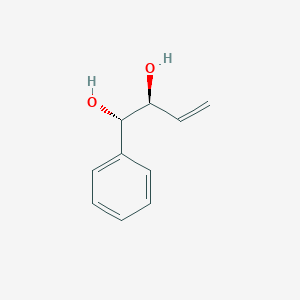
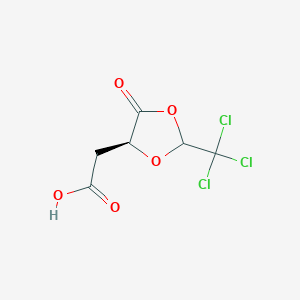
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
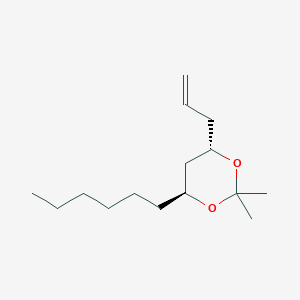
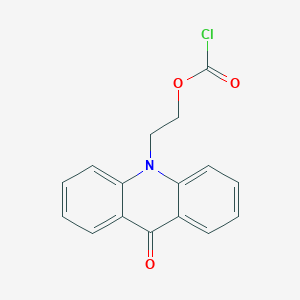
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
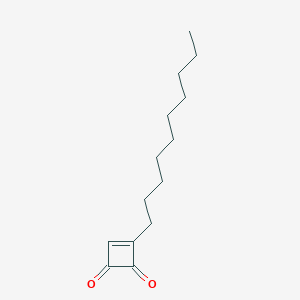
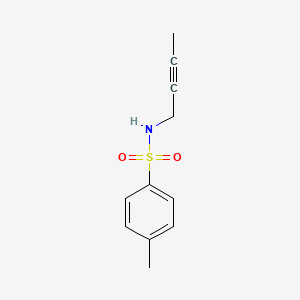
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
